molecular formula C5H10F2N2 B149852 2,2-Difluoro-1,3-dimethylimidazolidine CAS No. 220405-40-3

2,2-Difluoro-1,3-dimethylimidazolidine

Cat. No. B149852
M. Wt: 136.14 g/mol
InChI Key: MGDCBOKBTJIJBT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a new deoxo-fluorinating agent . It is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions . It is also a potent precursor for the synthesis of p-block element carbene complexes .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-1,3-dimethylimidazolidine is C5H10F2N2 . The InChI code is 1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 . The molecular weight is 136.14 g/mol .


Chemical Reactions Analysis

2,2-Difluoro-1,3-dimethylimidazolidine is a new deoxo-fluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1,3-dimethylimidazolidine are as follows :

Scientific Research Applications

Deoxofluorination Agent in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a deoxofluorinating agent that is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions .

Methods of Application or Experimental Procedures

The reaction can be performed in acetonitrile, dichloromethane, and glyme . For primary alcohols, the corresponding alkyl fluorides can be obtained in good yields under mild conditions . However, for some secondary alcohols, elimination products are dominant . At elevated temperatures, DFI reacts with non-enolizable aldehydes/ketones to afford gem-difluoro compounds in moderate to high yields .

Results or Outcomes

The use of DFI in organic chemistry has resulted in the successful conversion of various alcohols, aldehydes, and ketones into their corresponding fluorinated compounds .

Synthesis of p-block Element Carbene Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

2,2-Difluoro-1,3-dimethylimidazolidine is a fluorinating agent that has recently been introduced as a potent precursor for the synthesis of p-block element carbene complexes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources.

Results or Outcomes

The use of DFI in the synthesis of p-block element carbene complexes represents a novel application of this compound in the field of inorganic chemistry .

Synthesis of 3-Fluoro-2-methylpropene

Summary of the Application

2,2-Difluoro-1,3-dimethylimidazolidine is used as a synthetic intermediate in the synthesis of 3-Fluoro-2-methylpropene .

Results or Outcomes

The use of DFI in the synthesis of 3-Fluoro-2-methylpropene represents a novel application of this compound in the field of organic chemistry .

Synthesis of Fluorinated Aromatics

Summary of the Application

2,2-Difluoro-1,3-dimethylimidazolidine is used as a synthetic intermediate in the synthesis of fluorinated aromatic compounds .

Results or Outcomes

The use of DFI in the synthesis of fluorinated aromatic compounds represents a novel application of this compound in the field of organic chemistry .

properties

IUPAC Name

2,2-difluoro-1,3-dimethylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDCBOKBTJIJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381273
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-dimethylimidazolidine

CAS RN

220405-40-3
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220405-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
H Hayashi, H Sonoda, K Fukumura… - Chemical …, 2002 - pubs.rsc.org
2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) DOI:10.1039/B204471D Royal Society of Chemistry …
Number of citations: 61 pubs.rsc.org
L Li, J Hu - Fluorination, 2020 - Springer
N, N-Dialkylaminosulfur trifluorides are useful not only as deoxofluorination reagents but also as dethiofluorination reagents. Thus, the dialkylaminosulfur trifluorides reacted with …
Number of citations: 0 link.springer.com
T Kitazume, T Ebata - Journal of fluorine chemistry, 2004 - Elsevier
Fluorination of carbinols with 2,2-difluoro-1,3-dimethylimidazolidine in ionic liquid - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 21 www.sciencedirect.com
GV Röschenthaler - The Curious World of Fluorinated Molecules, 2021 - Elsevier
The title compound, 2,2-difluoro-1,3-dimethylimidazolidine is a building block for delocalized cations stabilizing otherwise not accessible hypervalent anions and used as effective …
Number of citations: 0 www.sciencedirect.com
H Umetani, H Sonoda, H Komatsu - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
We found that 2,2-difluoro-1,3-dimethylimidazolidine (DFI) is useful for not only fluorination but also dehydrating reactions. This dehydrating ability of DFI was applied to the syntheses of …
Number of citations: 5 www.tandfonline.com
H Hayashi, M Kusumoto - Journal of Synthetic Organic Chemistry …, 2001 - jstage.jst.go.jp
ゾリジン Page 1 ケ ミカルズ覚え書き 2,2-ジ フルオ ロ-1,3-ジ メチル イ ミダ ゾリジン 林 秀俊* 楠本 昌彦 2, 2-Difluoro -1, 3- dimethylimidazolidine Hidetoshi Hayashi* and Masahiko Kusumoto …
Number of citations: 1 www.jstage.jst.go.jp
GV Roschenthaler - The Curious World of Fluorinated Molecules …, 2020 - books.google.com
Our unexpected journey into the world of a small nitrogen-containing carbene and its derivatives, started with a cooperation with BAYER Company around 2000. We then worked on a …
Number of citations: 0 books.google.com
YQ Li, M Lu, CX Lu, SJ Zhu, QF Liu - Chinese Chemical Letters, 2007 - Elsevier
A novel and simple procedure for synthesis of azanucleoside by Mitsunobu reaction between N-(p-nitrobenzyloxycarbonyl)-trans-4-hydroxy-d-proline methyl ester obtained from trans-4-…
Number of citations: 3 www.sciencedirect.com
C Chen, P Chen, G Liu - Fluorination, 2020 - Springer
N, N-Dialkylaminosulfur trifluorides are useful not only as deoxofluorination reagents but also as dethiofluorination reagents. Thus, the dialkylaminosulfur trifluorides reacted with …
Number of citations: 1 link.springer.com
RP Singh, T Umemoto - The Journal of Organic Chemistry, 2011 - ACS Publications
4-Fluoropyrrolidine derivatives are useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors. As attractive synthons for these, N-protected (2S,4S)-4-…
Number of citations: 48 pubs.acs.org

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